molecular formula C11H14N6 B12248799 2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole

2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole

Cat. No.: B12248799
M. Wt: 230.27 g/mol
InChI Key: MGYPADJAXVRAPA-UHFFFAOYSA-N
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Description

2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole is a complex heterocyclic compound that features a fused tetrazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out under reflux conditions with suitable solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole is unique due to its specific ring fusion and the presence of both tetrazole and pyridazine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

6-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)tetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C11H14N6/c1-2-8-6-16(7-9(8)3-1)11-5-4-10-12-14-15-17(10)13-11/h4-5,8-9H,1-3,6-7H2

InChI Key

MGYPADJAXVRAPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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